4,7-Diisopropoxy-1,10-phenanthroline CAS number 656235-38-0
4,7-Diisopropoxy-1,10-phenanthroline CAS number 656235-38-0
An In-Depth Technical Guide to 4,7-Dialkoxy-1,10-Phenanthrolines: Synthesis, Properties, and Research Applications with a Focus on 4,7-Diisopropoxy-1,10-phenanthroline (CAS: 656235-38-0)
Executive Summary
The 1,10-phenanthroline scaffold is a cornerstone of coordination chemistry, renowned for its rigid, planar structure and potent bidentate chelation of metal ions.[1] This foundational activity has propelled its derivatives into diverse fields, including catalysis, materials science, and drug development.[1][2] Substitution at the 4 and 7 positions of the phenanthroline core is a particularly effective strategy for tuning its electronic and steric properties. This guide provides a comprehensive technical overview of 4,7-dialkoxy-1,10-phenanthrolines, with a specific focus on the 4,7-diisopropoxy derivative. We will explore the synthesis from common precursors, detail its physicochemical properties, and discuss its established and potential applications for researchers in chemistry and the life sciences. The narrative emphasizes the causal links between molecular structure, experimental design, and application performance, offering field-proven insights for professionals in the field.
The 1,10-Phenanthroline Scaffold: A Privileged Ligand
1,10-Phenanthroline (Phen) is a heterocyclic aromatic compound whose two nitrogen atoms are ideally positioned to act as a "pincer," forming stable, five-membered chelate rings with a wide array of metal ions.[1][3] This interaction is central to its function. The resulting metal complexes are utilized in applications ranging from DNA intercalators and cleavage agents in oncology research to redox catalysts and photosensitizers in materials science.[1]
The functionalization of the phenanthroline core is a key strategy for modulating the properties of its metal complexes. By introducing substituents, a researcher can precisely control:
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Redox Potential: Electron-donating or -withdrawing groups alter the electron density on the nitrogen atoms, directly influencing the electrochemical properties of the coordinated metal center.
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Solubility: The addition of lipophilic or hydrophilic side chains can dramatically change the solubility profile of the ligand and its complexes, enabling their use in diverse solvent systems from nonpolar organic media to aqueous buffers.[4]
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Steric Hindrance: Bulky substituents can control the coordination geometry around the metal ion, influencing catalytic selectivity or preventing the formation of undesired oligomeric species.
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Photophysical Properties: Appending chromophoric or luminescent groups can create novel sensors and probes for biological or chemical systems.[5]
The 4,7-dialkoxy substitution pattern, as seen in 4,7-diisopropoxy-1,10-phenanthroline, is particularly valuable for enhancing solubility in organic solvents and for introducing electron-donating character to the aromatic system.
Physicochemical and Safety Profile
The introduction of two isopropoxy groups at the 4 and 7 positions significantly alters the properties of the parent 1,10-phenanthroline molecule.
Key Properties
Quantitative data for the target molecule is sparse; therefore, properties are presented alongside those of structurally related analogs to provide context.
| Property | 4,7-Diisopropoxy-1,10-phenanthroline | 4,7-Dimethoxy-1,10-phenanthroline | 1,10-Phenanthroline (Parent) |
| CAS Number | 656235-38-0 | 92149-07-0 | 66-71-7 |
| Molecular Formula | C₁₈H₂₀N₂O₂ | C₁₄H₁₂N₂O₂ | C₁₂H₈N₂ |
| Molecular Weight | 296.36 g/mol | 240.26 g/mol | 180.21 g/mol |
| Appearance | Likely an off-white or light-colored solid | - | Off-white powder solid[6] |
| Predicted LogKow | > 3.0 (Increased Lipophilicity) | 2.88 | ~2.0 |
| Predicted Solubility | High in organic solvents (DCM, Chloroform, THF), low in water | Water Solubility: 4.35e-4 g/L | Sparingly soluble in water; soluble in DMSO, DMF[7] |
The key takeaway is the enhanced lipophilicity conferred by the isopropoxy groups. This modification is critical for applications requiring solubility in non-polar environments, such as in organic synthesis or for incorporation into polymer-based materials.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4,7-diisopropoxy-1,10-phenanthroline is not widely available, the hazard profile can be inferred from related phenanthroline compounds. Phenanthrolines as a class should be handled with care.
| Hazard Class | Precautionary Statement | Reference |
| Acute Oral Toxicity | Toxic if swallowed. Do not eat, drink, or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER or doctor. | [6] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. Avoid release to the environment. | [6] |
| Handling | Use under a chemical fume hood. Wear protective gloves, clothing, and eye/face protection. Minimize dust generation. | [8] |
| Storage | Store locked up in a cool, dry, well-ventilated place. Keep container tightly sealed. | [6] |
Synthesis and Characterization Workflow
The most direct and logical synthetic route to 4,7-diisopropoxy-1,10-phenanthroline is via the Williamson ether synthesis, starting from the commercially available 4,7-dihydroxy-1,10-phenanthroline.
Synthetic Pathway Diagram
Caption: Synthetic route to 4,7-diisopropoxy-1,10-phenanthroline.
Detailed Experimental Protocol: Synthesis
Causality: This protocol uses sodium hydride (NaH) as the base to ensure complete deprotonation of the phenolic hydroxyl groups, which are less acidic than aliphatic alcohols. Anhydrous DMF is used as the solvent because it is polar aprotic, effectively solvating the sodium cation without interfering with the nucleophilic alkoxide. An excess of the alkylating agent (2-iodopropane) is used to drive the reaction to completion and ensure disubstitution.
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Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4,7-dihydroxy-1,10-phenanthroline (1.0 eq).
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Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
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Dissolution: Add anhydrous dimethylformamide (DMF) via syringe to dissolve the starting material (concentration approx. 0.1 M).
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Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.
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Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The solution should change color as the disodium salt is formed.
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Alkylation: Add 2-iodopropane (3.0 eq) dropwise via syringe at room temperature.
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Reaction: Heat the reaction mixture to 60 °C and allow it to stir overnight under nitrogen. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: After completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of deionized water to destroy any unreacted NaH.
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Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure 4,7-diisopropoxy-1,10-phenanthroline.
Analytical Characterization Workflow
Trustworthiness: A multi-step characterization process is essential to validate the structure and purity of the final compound. Each step provides orthogonal information, creating a self-validating system.
Caption: Post-synthesis analytical characterization workflow.
Core Applications and Scientific Rationale
The unique properties of 4,7-diisopropoxy-1,10-phenanthroline make it a valuable tool for a range of research applications.
Coordination Chemistry and Catalysis
The primary role of this molecule is as a bidentate ligand. The electron-donating nature of the isopropoxy groups increases the electron density on the phenanthroline nitrogen atoms. This enhances the σ-donating ability of the ligand, which can stabilize higher oxidation states of coordinated metals. This is a crucial consideration in the design of catalysts for oxidative reactions. Furthermore, the increased solubility in organic solvents makes it an excellent choice for homogeneous catalysis in non-aqueous media, a common requirement for many organic transformations.[4]
Caption: Bidentate chelation of a metal ion (M²⁺) by the ligand.
Drug Development and Chemical Biology
The 1,10-phenanthroline core is a known inhibitor of metalloproteases and can function as a G-quadruplex stabilizing ligand, both of which are important strategies in anticancer drug design.[7][9] The diisopropoxy derivative possesses increased lipophilicity compared to its dihydroxy or parent counterparts. This property is often correlated with improved cell membrane permeability, a critical factor for bioavailability and intracellular target engagement. Researchers in drug development could use this compound as a scaffold to build more complex molecules with enhanced cellular uptake, potentially leading to more potent biological activity.
Materials Science and Sensors
Ruthenium and iridium complexes of substituted phenanthrolines are widely studied for their applications in light-emitting diodes (OLEDs) and as oxygen sensors.[5][10] The fluorescence of these complexes is often quenched by molecular oxygen, a principle used in probes for measuring cellular metabolism or oxygen levels in materials.[10] The 4,7-diisopropoxy-1,10-phenanthroline ligand could be used to synthesize new complexes with tailored properties, such as improved processability for device fabrication or enhanced photostability.
Conclusion and Future Outlook
4,7-Diisopropoxy-1,10-phenanthroline is more than just another derivative; it is a strategically designed molecule that offers significant advantages in solubility and electronic tuning over its parent compound. Its synthesis from readily available precursors is straightforward, and its potential applications span the most dynamic areas of chemical and biological research.
Future research should focus on the systematic investigation of its coordination chemistry with a variety of transition metals (e.g., Cu, Ru, Ir, Pt) and the subsequent characterization of the resulting complexes. Screening these new complexes for catalytic activity in benchmark organic reactions, evaluating their cytotoxicity against cancer cell lines, and assessing their photophysical properties for sensing applications are all promising avenues that could yield significant scientific advancements. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile ligand into their experimental designs.
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Grudniak, A. M., et al. (2023). Application of tris-(4,7-Diphenyl-1,10 phenanthroline)ruthenium(II) Dichloride to Detection of Microorganisms in Pharmaceutical Products. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4,7-Diphenyl-1,10-phenanthroline. Retrieved from [Link]
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